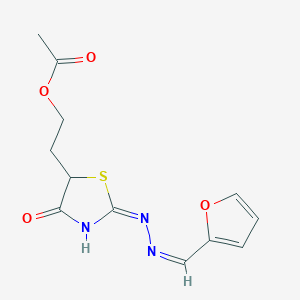

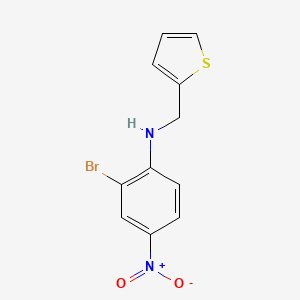

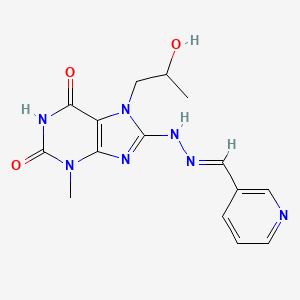

2-((E)-2-((Z)-(furan-2-ylmethylene)hydrazono)-4-oxothiazolidin-5-yl)ethyl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-((E)-2-((Z)-(furan-2-ylmethylene)hydrazono)-4-oxothiazolidin-5-yl)ethyl acetate” is a complex organic molecule. It contains an ethyl acetate group, which is a common ester used in a wide variety of applications from glues to nail polish removers . The molecule also contains a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The furan ring and the hydrazone group would likely contribute to the overall stability of the molecule. The ethyl acetate group could potentially participate in various reactions due to the presence of the ester group .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The ethyl acetate group could undergo hydrolysis to form ethanol and acetic acid. The furan ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the ethyl acetate group could make the compound somewhat polar, affecting its solubility in various solvents .Wissenschaftliche Forschungsanwendungen

Anticancer Activity Evaluation

Research has explored the synthesis and anticancer activities of thiazolidinone derivatives, including those structurally related to 2-((E)-2-((Z)-(furan-2-ylmethylene)hydrazono)-4-oxothiazolidin-5-yl)ethyl acetate. A study reported the stereoselective synthesis of thiazolidine derivatives, examining their anticancer activity against a panel of 60 cell lines derived from various cancers. The results indicated significant broad anticancer activity, especially against leukemia and colon cancer cell lines (Hassan et al., 2020).

Synthesis of Tetrasubstituted Pyrazoles

Another avenue of research involves the synthesis of tetrasubstituted pyrazole derivatives from thioxothiazolidin-5-ylidene acetates. This method provides a fast access to a range of structurally diverse pyrazoles, highlighting the versatile reactivity of thioxothiazolidine derivatives and their potential in creating novel compounds for further biological evaluation (Yavari et al., 2018).

Mechanistic Insights and NMR Investigation

Research on the reaction mechanisms involving arylidenehydrazono thiazole derivatives has been conducted, providing insights into the synthesis of (Z)-ethyl 2-[((Z)-2-(E)-arylidenehydrazono)-4-oxo-thiazolidine-5-ylidene]acetates. This work not only contributes to the understanding of nucleophilic addition mechanisms but also offers a comprehensive NMR investigation of the synthesized products (Aly et al., 2014).

Antimicrobial and Antiurease Activities

The development of novel thiazole compounds with potential anti-inflammatory, antimicrobial, and antiurease activities also represents a significant area of application. These compounds, derived from thiazolidinone frameworks, show promising results in preliminary biological screenings, indicating their potential as therapeutic agents (Helal et al., 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[(2E)-2-[(Z)-furan-2-ylmethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]ethyl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c1-8(16)18-6-4-10-11(17)14-12(20-10)15-13-7-9-3-2-5-19-9/h2-3,5,7,10H,4,6H2,1H3,(H,14,15,17)/b13-7- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTYYAXHNRKJDD-QPEQYQDCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1C(=O)NC(=NN=CC2=CC=CO2)S1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCCC1C(=O)N/C(=N\N=C/C2=CC=CO2)/S1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((E)-2-((Z)-(furan-2-ylmethylene)hydrazono)-4-oxothiazolidin-5-yl)ethyl acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-1-{4-[(4-fluorophenyl)methyl]piperidin-1-yl}-3-hydroxybutan-1-one](/img/structure/B2742388.png)

![3-amino-N-(3-chloro-4-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2742397.png)

![(5Z)-3-(4-methylphenyl)-N-[(4-methylphenyl)methoxy]-5H-indeno[1,2-c]pyridazin-5-imine](/img/structure/B2742400.png)

![tert-Butyl 4-(3-bromoimidazo[1,2-a]pyridin-6-yl)piperazine-1-carboxylate](/img/structure/B2742402.png)